molecular formula C13H9Cl2NO4S B12206554 2-(2,4-Dichlorobenzenesulfonamido)benzoic acid

2-(2,4-Dichlorobenzenesulfonamido)benzoic acid

Cat. No.: B12206554
M. Wt: 346.2 g/mol
InChI Key: CKINAQGFMUIDAN-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzenesulfonamido)benzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a sulfonamide group attached to a benzoic acid moiety, with two chlorine atoms substituted at the 2 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzenesulfonamido)benzoic acid typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with anthranilic acid. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can lead to different sulfonamide derivatives.

Scientific Research Applications

2-(2,4-Dichlorobenzenesulfonamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid in their metabolic pathways. This inhibition can disrupt the synthesis of essential biomolecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: Similar in structure but lacks the sulfonamide group.

    Sulfanilamide: Contains the sulfonamide group but lacks the dichlorobenzene moiety.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

2-(2,4-Dichlorobenzenesulfonamido)benzoic acid is unique due to the presence of both the dichlorobenzene and sulfonamide groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H9Cl2NO4S

Molecular Weight

346.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H9Cl2NO4S/c14-8-5-6-12(10(15)7-8)21(19,20)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)

InChI Key

CKINAQGFMUIDAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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